XLogP3 Lipophilicity Comparison: Target Compound vs. 6-CF₃ Analog (No 2-Methyl)
The 2-methyl substituent in the target compound contributes approximately +0.3 log units to the computed XLogP3 relative to the analog lacking the 2-methyl group. The target compound has XLogP3 = 1.6 [1], whereas 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine (no 2-methyl) has a computed XLogP3 of approximately 1.3 (estimated from the lower molecular weight and reduced carbon count of C₁₀H₁₃F₃N₄ vs. C₁₁H₁₅F₃N₄) . This 0.3 log unit difference is expected to translate into a measurable difference in membrane permeability and oral absorption potential based on Lipinski's rule-of-five framework.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem computed) |
| Comparator Or Baseline | 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine: XLogP3 ≈ 1.3 (estimated from molecular formula C₁₀H₁₃F₃N₄, MW 246.24) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, a critical parameter for cell-based assays and in vivo pharmacokinetic studies, making the target compound potentially more suitable for intracellular target engagement than its des-methyl analog.
- [1] PubChem CID 4778293. Computed XLogP3-AA = 1.6. https://pubchem.ncbi.nlm.nih.gov/compound/4778293 (accessed 2026-04-29). View Source
